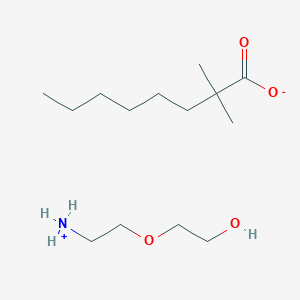
2,2-Dimethyloctanoate;2-(2-hydroxyethoxy)ethylazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neodecanoic acid, compd. with 2-(2-aminoethoxy)ethanol (1:1) is a chemical compound formed by the reaction of neodecanoic acid with 2-(2-aminoethoxy)ethanol in a 1:1 molar ratio. This compound is known for its unique chemical properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of neodecanoic acid, compd. with 2-(2-aminoethoxy)ethanol (1:1) typically involves the reaction of neodecanoic acid with 2-(2-aminoethoxy)ethanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of neodecanoic acid, compd. with 2-(2-aminoethoxy)ethanol (1:1) involves large-scale reactors where the reactants are mixed in precise proportions. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure high yield and purity of the product. The final product is then purified using techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Neodecanoic acid, compd. with 2-(2-aminoethoxy)ethanol (1:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Common reagents for substitution reactions include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Neodecanoic acid, compd. with 2-(2-aminoethoxy)ethanol (1:1) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological systems and processes.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of neodecanoic acid, compd. with 2-(2-aminoethoxy)ethanol (1:1) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Neodecanoic acid, compd. with 2,2’-iminobis[ethanol] (1:1)
- Neodecanoic acid, compd. with 2-aminoethanol (1:1)
Uniqueness
Neodecanoic acid, compd. with 2-(2-aminoethoxy)ethanol (1:1) is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. Its unique combination of neodecanoic acid and 2-(2-aminoethoxy)ethanol imparts distinct chemical and physical characteristics, making it suitable for specific applications in various fields.
Propiedades
Número CAS |
216583-95-8 |
|---|---|
Fórmula molecular |
C14H31NO4 |
Peso molecular |
277.40 g/mol |
Nombre IUPAC |
2,2-dimethyloctanoate;2-(2-hydroxyethoxy)ethylazanium |
InChI |
InChI=1S/C10H20O2.C4H11NO2/c1-4-5-6-7-8-10(2,3)9(11)12;5-1-3-7-4-2-6/h4-8H2,1-3H3,(H,11,12);6H,1-5H2 |
Clave InChI |
UVOCIMPYHHLWES-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)(C)C(=O)[O-].C(COCCO)[NH3+] |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Cyano-6-methoxy-2-quinolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B15165426.png)
![2-amino-5-hydroxy-4-(4-methoxyphenyl)-7-methyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15165440.png)
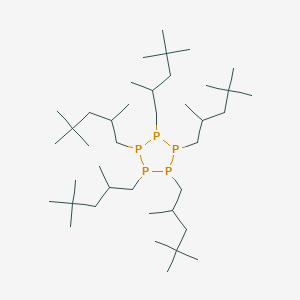
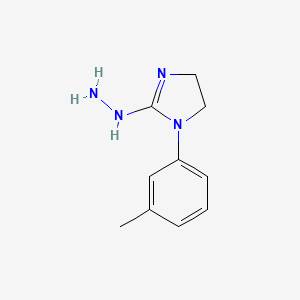
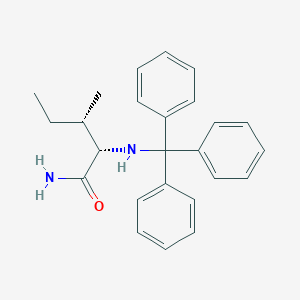
![(2R)-3-{[tert-Butyl(diphenyl)silyl]oxy}-2-methoxypropan-1-ol](/img/structure/B15165459.png)
![5-Methyl-6,6-diphenyl-7-oxa-2-selenabicyclo[3.2.0]hept-3-ene](/img/structure/B15165460.png)
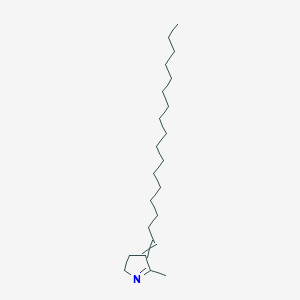
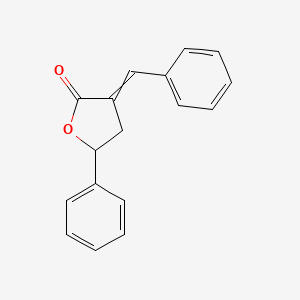
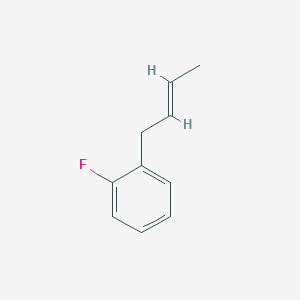
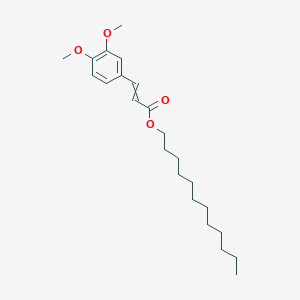
![N~1~-[(4-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B15165488.png)


